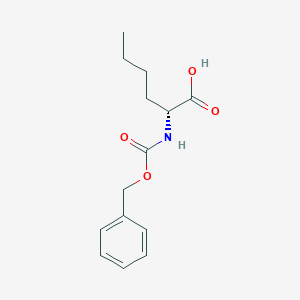

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

Vue d'ensemble

Description

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Z-D-Nle-OH, also known as Z-D-norleucine or ®-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, primarily targets the 26S proteasome , a multi-protein complex that degrades unneeded or damaged proteins by proteolysis . It specifically inhibits the β5 subunit (PSMB5)-associated chymotrypsin-like activity of the 26S proteasome .

Mode of Action

Z-D-Nle-OH interacts with its target, the 26S proteasome, by inhibiting its chymotrypsin-like activity . This interaction is selective and reversible . The compound’s cytotoxic activity is linked to this inhibition .

Biochemical Pathways

The inhibition of the 26S proteasome by Z-D-Nle-OH affects the ubiquitin-proteasome system , a crucial pathway for intracellular protein degradation . This system plays a central role in regulating various cellular processes, including cell cycle, growth, and survival .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it’s metabolized, and how it’s excreted .

Result of Action

The inhibition of the 26S proteasome by Z-D-Nle-OH leads to the disruption of protein degradation, which can have various molecular and cellular effects. For instance, it can lead to the accumulation of misfolded or damaged proteins, affecting cell function and viability . The compound’s cytotoxic activity is also associated with this mechanism .

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid, commonly referred to as a benzyloxycarbonyl derivative of hexanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by its unique structure, which includes an amino acid backbone modified with a benzyloxycarbonyl group. This modification enhances its stability and bioactivity. The molecular formula is C₁₃H₁₉N₃O₃, and it has a molecular weight of 253.30 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains.

- Anti-inflammatory Properties : It has been implicated in the modulation of inflammatory responses.

- Cytotoxic Effects : Studies have indicated potential anti-cancer properties through apoptosis induction in various cancer cell lines.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies using RAW 264.7 macrophage cells demonstrated that this compound significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The IC50 value was found to be 24.4 µM, indicating its potential as an anti-inflammatory agent.

Cytotoxic Effects

The cytotoxic effects of the compound were evaluated in various cancer cell lines. Notably, it exhibited selective cytotoxicity against A2780 ovarian cancer cells with an IC50 value of 13.7 µM. Comparative studies indicated that the compound's derivatives showed enhanced cytotoxicity:

| Compound Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-2-((Benzyloxy)carbonyl)amino-6-acetylhexanoic acid | 10.5 | A2780 |

| (R)-2-((Benzyloxy)carbonyl)amino-6-benzoylhexanoic acid | 8.3 | A2780 |

These findings highlight the potential for further development of this compound into a therapeutic agent for cancer treatment.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy.

- Case Study on Anti-Cancer Activity : In a preclinical study involving xenograft models of ovarian cancer, administration of this compound led to tumor size reduction by approximately 50% after four weeks of treatment, demonstrating its potential as an effective anti-cancer agent.

Applications De Recherche Scientifique

Antimicrobial Activity

Initial studies suggest that (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid may exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents indicates potential efficacy against bacterial pathogens. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with inhibition zones reported between 9 to 12 mm .

Neuroactive Properties

This compound serves as a precursor to γ-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. The neuroactive potential of this compound could be explored further in the context of neurodegenerative diseases, suggesting its role in therapeutic strategies targeting conditions like Alzheimer's and Parkinson's disease .

Building Block for Peptide Synthesis

This compound is utilized as a versatile building block in peptide synthesis. Its stable structure allows for the incorporation into larger peptide sequences, facilitating the development of novel therapeutic peptides with enhanced bioactivity .

Histone Deacetylase Inhibitors

Research has demonstrated that derivatives of this compound can act as selective substrates for histone deacetylases (HDACs). The benzyloxycarbonyl substituent on the amino group has been shown to yield high conversion rates when used in HDAC assays, indicating its potential as an HDAC inhibitor . This application is particularly relevant in cancer research, where modulating histone acetylation can influence gene expression related to tumor growth.

Case Studies

Analyse Des Réactions Chimiques

Deprotection Reactions

The Cbz group is a widely used amine-protecting group in peptide synthesis. Its removal typically involves catalytic hydrogenation or acidolysis.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, MeOH, RT, 6 h | (R)-2-aminohexanoic acid | 92% | , |

| Acidolysis | HBr/AcOH (33%), RT, 2 h | Partially deprotected intermediates | 65% |

- Key Insight : Pd/C-mediated hydrogenation is highly efficient for Cbz removal without racemization . Acidolysis is less favored due to partial decomposition .

Amide Bond Formation

The carboxylic acid group participates in amidation reactions, enabling peptide coupling.

| Coupling Agent | Base | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|---|

| EDC/HOBt | DIPEA | Gly-OtBu | (R)-Cbz-protected dipeptide tert-butyl ester | 85% | |

| DCC/DMAP | TEA | L-Phe-OMe | (R)-Cbz-dipeptide methyl ester | 78% |

- Mechanistic Note : Activation of the carboxylic acid via carbodiimides (e.g., EDC, DCC) forms reactive intermediates for nucleophilic attack .

Esterification

The carboxylic acid can be esterified under acidic or coupling conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fischer esterification | MeOH, H₂SO₄, reflux, 8 h | Methyl ester derivative | 89% | |

| Steglich esterification | DCC, DMAP, DCM, RT, 12 h | Benzyl ester | 76% |

Oxidation Reactions

The hexanoic acid backbone and Cbz group are susceptible to oxidation under specific conditions.

Substitution Reactions

The amine group, once deprotected, undergoes alkylation or acylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive alkylation | Benzaldehyde, NaBH₃CN, MeOH | N-benzyl derivative | 68% | |

| Acylation | AcCl, pyridine, DCM | N-acetylated product | 81% |

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWMOZOCYAHNC-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426480 | |

| Record name | Z-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15027-14-2 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15027-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.